molecular formula C18H14FN5O2S B2477411 2-fluoro-N-(3-(3-methyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)phenyl)benzenesulfonamide CAS No. 894987-92-9

2-fluoro-N-(3-(3-methyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)phenyl)benzenesulfonamide

Cat. No.: B2477411
CAS No.: 894987-92-9
M. Wt: 383.4
InChI Key: ZCKRSOOHKYWMIA-UHFFFAOYSA-N
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Description

The compound 2-fluoro-N-(3-(3-methyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)phenyl)benzenesulfonamide is a sulfonamide derivative featuring a [1,2,4]triazolo[4,3-b]pyridazine core substituted with a 3-methyl group. The benzenesulfonamide moiety is attached to a phenyl ring at the 6-position of the triazolo-pyridazine scaffold, with a fluorine atom at the ortho-position of the benzene ring.

Properties

IUPAC Name

2-fluoro-N-[3-(3-methyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)phenyl]benzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H14FN5O2S/c1-12-20-21-18-10-9-16(22-24(12)18)13-5-4-6-14(11-13)23-27(25,26)17-8-3-2-7-15(17)19/h2-11,23H,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZCKRSOOHKYWMIA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NN=C2N1N=C(C=C2)C3=CC(=CC=C3)NS(=O)(=O)C4=CC=CC=C4F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H14FN5O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

383.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

2-Fluoro-N-(3-(3-methyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)phenyl)benzenesulfonamide is a complex organic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores its biological activity, including its mechanisms of action, therapeutic applications, and relevant research findings.

Structural Overview

The compound features a benzenesulfonamide core modified with a fluoro group and a triazolo-pyridazinyl moiety . The structural complexity is expected to influence its interaction with biological targets, impacting its pharmacological properties.

Feature Description
Molecular FormulaC₁₆H₁₇FN₆O₂S
Molecular Weight376.4 g/mol
CAS Number2320680-88-2

The biological activity of this compound is hypothesized to involve:

  • Enzyme Inhibition : The presence of the triazolo-pyridazine moiety suggests potential inhibition of specific enzymes involved in various metabolic pathways.
  • Receptor Modulation : The compound may interact with specific receptors, influencing signaling pathways that are crucial in disease processes such as cancer and inflammation.

Antiproliferative Activity

Research indicates that compounds with triazolo and pyridazine structures exhibit significant antiproliferative activity against various cancer cell lines. For instance, studies on related triazole derivatives have shown promising results against breast, colon, and lung cancer cell lines. The highest antiproliferative activity was noted for compounds with specific substitutions that enhance their interaction with cellular targets .

Case Studies

  • In Vitro Studies :
    • A study evaluated the antiproliferative effects of synthesized triazole derivatives against human cancer cell lines (MCF-7 for breast cancer, A549 for lung cancer). Compounds demonstrated IC₅₀ values ranging from 0.048 µM to 0.246 µM, indicating strong inhibitory effects on cell growth .
  • Mechanistic Insights :
    • The mechanism of action was linked to the induction of apoptosis and cell cycle arrest at the G2/M phase. This was corroborated by increased caspase-3 activity in treated cells .

Interaction Studies

Investigations into the binding affinity of this compound with molecular targets are critical for understanding its therapeutic potential. Techniques such as surface plasmon resonance (SPR) and isothermal titration calorimetry (ITC) are recommended for quantifying these interactions.

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table summarizes key structural analogs and their biological or physicochemical distinctions:

Compound Name Structural Differences Molecular Weight Key Findings Reference
3-Fluoro-N-[4-(3-methyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)phenyl]benzenesulfonamide Fluorine at meta-position (vs. ortho in target compound) 383.401 Da Positional isomerism may alter electronic effects or steric hindrance, affecting binding to hydrophobic pockets (e.g., His131 or Trp168 in calpain-1).
N-Methyl-N-[3-(3-methyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)phenyl]acetamide (C1632) Acetamide replaces sulfonamide; lacks fluorine 320.35 Da Blocks LIN28/let-7 interaction, downregulates PD-L1, and inhibits tumor growth. Sulfonamide absence reduces hydrogen-bonding capacity compared to target compound.
N-[2-(5-Fluoro-1H-indol-3-yl)ethyl]-3-methyl-[1,2,4]triazolo[4,3-b]pyridazin-6-amine (Compound 7) Indole-ethylamine substituent instead of sulfonamide-phenyl 364.38 Da Bromodomain inhibitor (BRD4); indole group enhances π-stacking with Trp81 in BRD4. Demonstrates substituent-dependent target selectivity.
N-(4-Chloro-3-(3-methyl-[1,2,4]triazolo[3,4-a]phthalazin-6-yl)phenyl)benzenesulfonamide Phthalazine core (vs. pyridazine); chlorine replaces fluorine 464.89 Da Triazolo-phthalazine increases aromatic surface area, potentially enhancing allosteric binding. Chlorine’s larger size and electronegativity may alter binding kinetics.
N-{4-[3-(Pyridin-4-yl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl]phenyl}benzenesulfonamide (CM654953) Pyridinyl substituent on triazolo ring (vs. methyl); no fluorine 444.46 Da Pyridinyl group introduces basicity, improving solubility. Lacks fluorine’s electron-withdrawing effects, potentially reducing binding affinity in hydrophobic pockets.

Key Structural and Functional Insights

Sulfonamide vs. Acetamide : The sulfonamide group in the target compound enables stronger hydrogen-bonding interactions (e.g., with His131 or Trp168 in calpain-1) compared to the acetamide in C1632 . This may enhance inhibitory potency against proteases or kinases.

Fluorine Substitution: The ortho-fluorine in the target compound likely improves metabolic stability and membrane permeability compared to non-fluorinated analogs. Its position may also influence π-stacking with aromatic residues like Trp168 .

Substituent Diversity : Indole- or pyridinyl-containing derivatives (e.g., Compound 7, CM654953) demonstrate the importance of substituents in modulating target selectivity. The target compound’s phenyl-sulfonamide group may favor interactions with sulfonamide-binding enzymes (e.g., carbonic anhydrases) .

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for 2-fluoro-N-(3-(3-methyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)phenyl)benzenesulfonamide?

  • Methodological Answer : The synthesis typically involves two key steps:

  • Triazolopyridazine Core Formation : Cyclization of precursors (e.g., 3-methyl-[1,2,4]triazolo[4,3-b]pyridazine) under Pd-catalyzed Suzuki-Miyaura coupling conditions. For example, aryl boronic acids are coupled to halogenated intermediates in dioxane/water at 120°C using Pd(PPh₃)₄ and K₂CO₃ .
  • Sulfonamide Coupling : Reaction of the triazolopyridazine intermediate with 2-fluorobenzenesulfonyl chloride in the presence of a base (e.g., pyridine or DIPEA) .
    • Optimization : Yields depend on solvent choice (e.g., ethanol vs. THF), catalyst loading, and reaction time. HPLC purification is recommended to achieve >95% purity .

Q. How is the compound characterized structurally, and what analytical techniques are critical?

  • Methodological Answer :

  • NMR Spectroscopy : ¹H/¹³C NMR confirms substituent positions and purity. Key signals include aromatic protons (δ 7.2–8.5 ppm) and sulfonamide NH (~δ 10.5 ppm) .
  • Mass Spectrometry (MS) : High-resolution MS validates the molecular formula (e.g., C₁₉H₁₅FN₄O₂S) .
  • X-ray Crystallography : Resolves crystal packing and hydrogen-bonding interactions, critical for understanding binding modes in target proteins .

Q. What safety protocols are recommended for handling this compound?

  • Methodological Answer :

  • Personal Protective Equipment (PPE) : Use nitrile gloves, chemical-resistant lab coats, and fume hoods to avoid skin/eye contact .
  • Storage : Keep in airtight containers under inert gas (argon) at –20°C to prevent degradation .
  • Spill Management : Neutralize with silica-based absorbents; avoid aqueous washes to prevent sulfonamide hydrolysis .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported synthetic yields or purity?

  • Methodological Answer :

  • Replication : Repeat reactions using exact conditions (e.g., catalyst batch, solvent purity) from primary literature .
  • Analytical Cross-Validation : Compare HPLC retention times and NMR spectra with authentic samples. For example, batch-dependent impurities may arise from incomplete Suzuki coupling .
  • DoE (Design of Experiments) : Systematically vary parameters (temperature, stoichiometry) to identify critical factors affecting yield .

Q. What mechanistic insights exist for its biological activity, particularly in cancer models?

  • Methodological Answer :

  • Target Identification : Use pull-down assays with biotinylated analogs to identify binding partners (e.g., bromodomains like BRD4) .
  • Functional Studies : In vitro tumorsphere assays (e.g., using MCF-7 cells) show dose-dependent reduction in stemness, linked to Lin-28/let-7 pathway modulation .
  • SAR (Structure-Activity Relationship) : Fluorine at position 2 enhances metabolic stability, while methyl on triazolo improves target affinity .

Q. How can computational modeling guide the optimization of this compound?

  • Methodological Answer :

  • Docking Studies : Use AutoDock Vina to predict binding poses in BRD4 (PDB: 3MXF). The sulfonamide group forms hydrogen bonds with Asn140 .
  • MD Simulations : Assess stability of protein-ligand complexes over 100 ns trajectories; RMSD <2 Å indicates robust binding .
  • ADMET Prediction : SwissADME predicts moderate BBB permeability (logBB = –1.2) and CYP3A4 inhibition risk, guiding derivatization .

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